molecular formula C11H7F2NO2S B2775608 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1423026-60-1

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2775608
CAS No.: 1423026-60-1
M. Wt: 255.24
InChI Key: QWBANUPLXZVFNL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of a thiazole derivative with difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the thiazole ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

Uniqueness

The presence of the difluoromethyl group in 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid makes it unique compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBANUPLXZVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-60-1
Record name 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
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